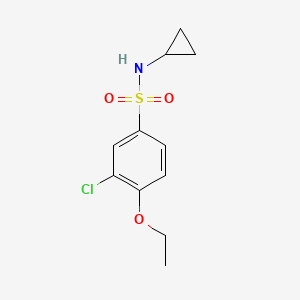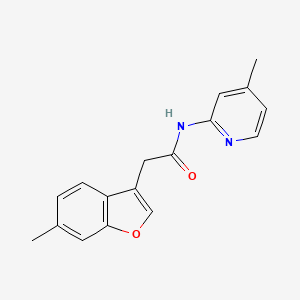
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide, also known as PAK1 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule that has been found to inhibit the activity of PAK1, a protein that is involved in various cellular processes.
Mécanisme D'action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide involves the inhibition of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide activity. 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cytoskeletal dynamics, cell motility, and gene expression. Its inhibition by this compound leads to the suppression of these processes, resulting in anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide have been extensively studied. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide and its potential therapeutic applications. However, its limitations include its complex synthesis method and potential toxicity.
Orientations Futures
There are several future directions for the study of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide. These include the development of more efficient synthesis methods, the identification of potential biomarkers for patient selection, the investigation of its potential use in combination with other therapies, and the exploration of its potential use in other diseases beyond cancer, such as neurodegenerative disorders.
In conclusion, 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is a small molecule that has been extensively studied for its potential therapeutic applications. Its inhibition of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide activity has been shown to have anti-tumor effects, and it has potential for use in combination with other therapies. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 6-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-pyridinylamine to form the amide. The final step involves the addition of acetic anhydride to the amide to form the final product.
Applications De Recherche Scientifique
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide, a protein that is involved in various cellular processes, including cell proliferation, migration, and survival. 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
Propriétés
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-4-14-13(10-21-15(14)7-11)9-17(20)19-16-8-12(2)5-6-18-16/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJAGDFQWAGBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-1-benzofuran-3-yl)-n-(4-methyl-2-pyridinyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

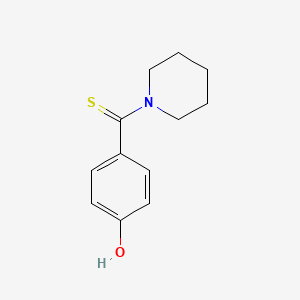
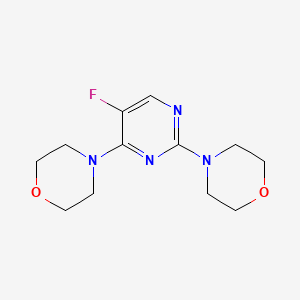
![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
![4-ethyl-5-{1-[(5-isopropylisoxazol-3-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302942.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)
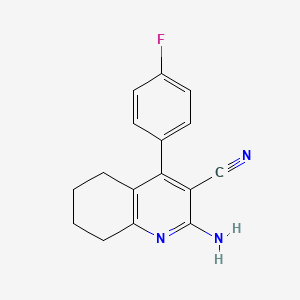
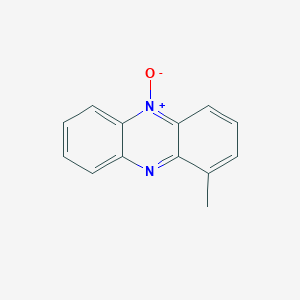
![5-{[3-(dimethylamino)propyl]amino}-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5302983.png)
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
